REACTION_CXSMILES
|
ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl.[CH2:13]([OH:21])[CH2:14][C:15]1[CH:20]=CC=CC=1.N1C=[CH:26][CH:25]=[CH:24][CH:23]=1>ClCCl>[CH2:23]([O:21][CH2:13][CH2:14][CH2:15][CH3:20])[CH2:24][CH2:25][CH3:26]
|
Name
|
|
Quantity
|
10.72 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
26.51 g
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
17.16 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Then, the reaction was stirred at room temperature for 62 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While cooling in an ice bath
|
Type
|
WASH
|
Details
|
washed with aqueous HCl and aqueous NaHCO3
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were recrystallized from 60 ml hexanes
|
Reaction Time |
62 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 50 mL |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |